molecular formula C17H15FN2O3S B6242340 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride CAS No. 2411219-69-5

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride

Cat. No.: B6242340
CAS No.: 2411219-69-5
M. Wt: 346.4
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Description

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride is a complex organic compound that features an indole moiety, a sulfonyl fluoride group, and an acetamido linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The indole derivative is then acylated with acetic anhydride to introduce the acetamido group.

The sulfonyl fluoride group can be introduced through a reaction with sulfonyl chloride in the presence of a base such as pyridine . The final step involves the coupling of the indole derivative with the sulfonyl fluoride intermediate under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Sulfonamides: Formed from nucleophilic substitution with amines.

    Indoxyl Derivatives: Formed from oxidation of the indole moiety.

    Biaryl Compounds: Formed from coupling reactions.

Mechanism of Action

The mechanism of action of 3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride depends on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors through covalent modification of active site residues. The sulfonyl fluoride group is known to form stable covalent bonds with nucleophilic amino acid residues such as serine or cysteine, leading to enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-methyl-1H-indol-1-yl)acetamido]benzene-1-sulfonyl fluoride is unique due to the presence of the sulfonyl fluoride group, which imparts distinct reactivity and potential for covalent modification of biological targets. This makes it a valuable compound for the development of enzyme inhibitors and other bioactive molecules .

Properties

CAS No.

2411219-69-5

Molecular Formula

C17H15FN2O3S

Molecular Weight

346.4

Purity

95

Origin of Product

United States

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